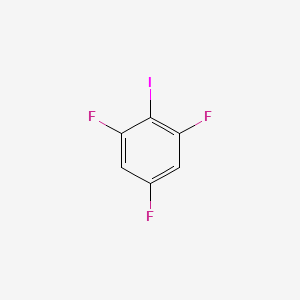

1,3,5-Trifluoro-2-iodobenzene

Description

Significance of Fluorinated Organoiodine Compounds in Modern Chemistry

Fluorinated organoiodine compounds, a class to which 1,3,5-trifluoro-2-iodobenzene (B1349993) belongs, are of considerable importance in contemporary chemistry. The presence of both fluorine and iodine atoms on an organic scaffold provides a versatile platform for a wide array of chemical transformations.

Halogenated arenes, or aryl halides, are aromatic compounds where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by a halogen. sparkl.me These compounds are fundamental in organic synthesis, serving as precursors for a multitude of more complex molecules through various substitution and coupling reactions. sparkl.menumberanalytics.com The carbon-halogen bond in these molecules is a key reactive site. savemyexams.com The nature of the halogen atom influences the reactivity of the aryl halide. wikipedia.org For instance, the carbon-iodine bond is the weakest among the carbon-halogen bonds, making organoiodine compounds particularly good leaving groups in nucleophilic substitution and cross-coupling reactions. wikipedia.org This reactivity is a cornerstone of modern synthetic strategies, enabling the construction of intricate molecular architectures found in pharmaceuticals, agrochemicals, and materials. numberanalytics.compku.edu.cn

The fluorine and iodine atoms in this compound exert profound electronic and steric effects that dictate its reactivity. Fluorine is the most electronegative element, and its presence on the benzene ring significantly alters the electron distribution. chinesechemsoc.org This high electronegativity creates a strong, polarized carbon-fluorine bond, which can influence the acidity of nearby protons and the reactivity of other functional groups. taylorandfrancis.com

Conversely, iodine is much larger and less electronegative than fluorine, but it is more polarizable. masterorganicchemistry.com The large size of the iodine atom can introduce steric hindrance, influencing the regioselectivity of reactions. The polarizability of iodine allows it to participate in unique interactions, such as halogen bonding, which is a noncovalent interaction that can direct the assembly of molecules in the solid state. vu.nl The combination of the strongly electron-withdrawing fluorine atoms and the large, polarizable iodine atom in this compound creates a unique electronic environment on the aromatic ring, making it a highly versatile reagent in organic synthesis. rsc.orgresearchgate.net

Contextualization within Organofluorine Chemistry

The study and application of this compound are deeply rooted in the broader field of organofluorine chemistry, which focuses on the synthesis and properties of organic compounds containing carbon-fluorine bonds.

The field of organofluorine chemistry began to take shape even before the isolation of elemental fluorine in 1886. nih.gov Early methods for introducing fluorine into aromatic rings were often harsh and lacked selectivity. nih.gov A significant breakthrough came in 1927 with the Balz-Schiemann reaction, which provided a reliable method for synthesizing aryl fluorides from arylamines via diazonium tetrafluoroborate (B81430) salts. thieme-connect.deacs.org This reaction was a cornerstone for the synthesis of fluoroarenes for many years. thieme-connect.de The development of new fluorinating agents, such as N-fluoro compounds, in the latter half of the 20th century provided milder and more selective methods for fluorination. researchgate.net These historical advancements paved the way for the synthesis and study of complex fluorinated molecules like this compound.

Modern synthetic chemistry has seen a rapid expansion of methods for creating fluorinated aromatic compounds. researchgate.netspringernature.com These strategies are often more efficient and environmentally friendly than older methods. researchgate.net Key contemporary approaches include:

Direct C-H Fluorination: This method involves the direct replacement of a carbon-hydrogen bond on an aromatic ring with a carbon-fluorine bond, often using electrophilic fluorinating agents like Selectfluor. mdpi.comcas.cn

Transition Metal-Catalyzed Fluorination: Palladium and copper catalysts are now widely used to facilitate the fluorination of aryl halides and other precursors under mild conditions. chinesechemsoc.orgspringernature.com

Nucleophilic Fluorination: The use of fluoride (B91410) salts to displace leaving groups on an aromatic ring remains a viable strategy, with advancements in catalyst and reaction conditions improving its scope and efficiency. acs.org

These modern methods have made a wide range of fluorinated aromatic building blocks, including this compound, more accessible for research and development. researchgate.netmdpi.com

Overview of this compound as a Key Building Block

This compound has emerged as a crucial building block in organic synthesis due to its unique combination of reactive sites. iodobenzene.ltd The presence of the iodine atom allows for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds. rsc.org The fluorine atoms, in addition to their electronic influence, can also participate in specific interactions and can be targeted in certain synthetic transformations. This dual reactivity makes it a valuable precursor for creating complex molecules with tailored properties for applications in medicinal chemistry and materials science. iodobenzene.ltd

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 41860-63-3 chemshuttle.com |

| Molecular Formula | C₆H₂F₃I chemshuttle.com |

| Molecular Weight | 257.98 g/mol chemshuttle.com |

| Appearance | Colorless to light yellow liquid iodobenzene.ltd |

| Purity | Typically 95% or higher chemshuttle.com |

| Storage | 2-8 °C chemshuttle.com |

General Utility in Organic Synthesis

This compound serves as a crucial building block in organic synthesis, primarily due to the distinct reactivity of its carbon-iodine bond. lookchem.com As an aryl iodide, it is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, are fundamental methods for constructing carbon-carbon bonds, allowing for the assembly of complex molecular architectures from simpler precursors. nih.govnih.govresearchgate.net

The presence of the three fluorine atoms on the benzene ring significantly influences the molecule's reactivity. These electron-withdrawing groups modify the electronic density of the aromatic ring, which can affect the rates and outcomes of synthetic transformations. The compound is categorized commercially as a fluorinated building block, an iodide, and a benzene derivative, highlighting its role as a foundational component for more complex structures. bldpharm.com Its synthesis typically involves multi-step processes where fluorine and iodine atoms are methodically introduced onto a benzene derivative precursor through halogenation and fluorination reactions. lookchem.com

Importance in the Design of Novel Materials and Active Compounds

The unique arrangement of atoms in this compound makes it a valuable intermediate in the development of new functional materials and biologically active compounds. lookchem.com

In materials science, this compound is explored as a precursor for substances with unique photoelectric properties. lookchem.com The incorporation of the trifluoro-iodophenyl moiety into larger molecular systems can influence their electronic structure, which is a key factor in the performance of organic electronic devices. While specific examples are proprietary or in early-stage research, the general strategy involves using this molecule to construct larger, conjugated systems for potential use in fields like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The principles of crystal engineering, particularly the formation of halogen bonds, are relevant in this context, although much of the detailed published research focuses on the related compound 1,3,5-Trifluoro-2,4,6-triiodobenzene (B1308152). researchgate.netnih.govacs.org

In medicinal chemistry and agrochemistry, this compound is used as a key intermediate for creating novel therapeutic drugs and pesticides. lookchem.com The introduction of a trifluorinated phenyl group can enhance the metabolic stability, binding affinity, and bioavailability of a drug molecule. The unique chemical structure of this building block allows for its efficient incorporation into potential drug candidates, aiming to improve pharmacological activity and selectivity. lookchem.com Its application as a synthetic intermediate facilitates the development of new chemical entities for a wide range of biological targets. guidechem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trifluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUZRFPGJAMCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964877 | |

| Record name | 1,3,5-Trifluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506407-82-5, 41860-63-3 | |

| Record name | 1,3,5-Trifluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIFLUOROIODOBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 506407-82-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3,5 Trifluoro 2 Iodobenzene and Its Derivatives

Strategies for Direct Iodination of Fluorinated Benzene (B151609) Precursors

Direct iodination of 1,3,5-trifluorobenzene (B1201519) presents a straightforward approach to synthesizing the target compound. This typically involves electrophilic substitution, where an iodine-containing electrophile attacks the electron-rich aromatic ring.

Electrophilic iodination is a fundamental method for introducing an iodine atom onto an aromatic ring. For fluorinated benzenes, the reaction proceeds via an electrophilic aromatic substitution mechanism. While molecular iodine (I₂) itself is generally unreactive toward aromatic rings, its reactivity can be enhanced by the presence of an oxidizing agent. libretexts.orglibretexts.org These agents oxidize I₂ to a more potent electrophilic species, often represented as I⁺. libretexts.org

A variety of reagents and conditions have been developed for this purpose. For instance, a combination of iodine and a suitable oxidant can effectively iodinate even deactivated aromatic rings. chemrxiv.org Additionally, methods utilizing elemental fluorine to generate IF in situ have been reported for the direct iodination of aromatic compounds. scispace.com Another approach involves the use of iodine monochloride (ICl), which acts as a source of I⁺ due to the polarity of the I-Cl bond. thieme-connect.com

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and selective transformations. arkat-usa.org These compounds, which feature iodine in a higher oxidation state (typically +3 or +5), are effective in mediating a wide range of reactions, including iodination. arkat-usa.orgmdpi.comumich.edu

Among the various hypervalent iodine(III) reagents, [Bis(trifluoroacetoxy)iodo]benzene (PIFA) is particularly noteworthy. arkat-usa.org PIFA, along with other reagents like Phenyliodine(III) diacetate (PIDA), can be used in conjunction with a fluorine source to generate a reactive fluoroiodine(III) species in situ, facilitating fluorination reactions. arkat-usa.org The general structure of commonly used hypervalent iodine reagents is depicted below.

| Reagent Name | Abbreviation |

| [Bis(trifluoroacetoxy)iodo]benzene | PIFA |

| Phenyliodine(III) diacetate | PIDA |

| (Difluoroiodo)benzene | |

| 4-(Difluoroiodo)toluene | |

| 1-Fluoro-3,3-dimethyl-1,2-benziodoxole |

This table showcases several key hypervalent iodine reagents utilized in modern organic synthesis.

The mechanism of reactions mediated by hypervalent iodine reagents is a subject of ongoing investigation. In the context of fluorocyclization of unsaturated alcohols, it has been proposed that the reaction proceeds through a metathesis mechanism involving an iodine(III)-π intermediate, rather than a traditional S(_N)2 pathway. acs.org Lewis or Brønsted acid activation plays a crucial role in these transformations. acs.org

For copper-catalyzed reactions involving hypervalent iodine reagents, a common mechanistic pathway involves the oxidative addition of a diaryliodonium salt to a Cu(I) catalyst, forming an electrophilic Cu(III) intermediate. mdpi.com This is followed by coordination of a nucleophile and subsequent reductive elimination to yield the product and regenerate the Cu(I) catalyst. mdpi.com In the absence of a metal catalyst, the reaction mechanism for α-acetoxylation of cyclic ketones using hypervalent iodine reagents is thought to proceed via an S(_N)2 substitution mechanism. frontiersin.org

Traditional methods for the iodination of aromatic compounds often rely on harsh reaction conditions, such as the use of strong acids like concentrated H₂SO₄. chemrxiv.org These methods can also suffer from a lack of selectivity and the use of toxic metals. Direct iodination with molecular iodine often requires a strong oxidizing agent or a Lewis acid catalyst. libretexts.orgquora.com In contrast, modern methods employing hypervalent iodine reagents offer several advantages, including milder reaction conditions, higher selectivity, and often avoid the use of toxic heavy metals. arkat-usa.orgbeilstein-journals.org The development of systems that activate I₂ with aryl iodine(III) reagents in organic solvents represents a significant advancement over traditional approaches. chemrxiv.org

Utilization of Hypervalent Iodine Reagents (e.g., [Bis(trifluoroacetoxy)iodo]benzene (PIFA)).

Nucleophilic Routes to Selectively Fluorinated Aromatic Compounds

An alternative strategy for synthesizing fluorinated aromatic compounds involves nucleophilic substitution reactions. These methods are particularly useful for introducing fluorine atoms into specific positions on an aromatic ring.

Nucleophilic aromatic substitution (S(_N)Ar) is a well-established method for forming C(sp²)–fluorine bonds. acs.org This approach typically involves the reaction of an aryl chloride or nitroarene with a fluoride (B91410) source. acs.org The success of S(_N)Ar reactions is highly dependent on the nature of the starting material and the reaction conditions. Electron-withdrawing groups on the aromatic ring are generally required to activate the substrate for nucleophilic attack.

Key considerations in nucleophilic fluorination include the choice of the fluoride source and the solvent. Anhydrous tetraalkylammonium fluorides have proven to be highly effective reagents for S(_N)Ar fluorination, often allowing the reactions to proceed under mild conditions. acs.org The development of methods to generate these reactive fluoride sources in situ has been a significant area of research. acs.org Halogen exchange is another important nucleophilic route, rivaling diazonium-based methods in industrial applications for the synthesis of selectively fluorinated aromatic compounds. rsc.orgrsc.org

Radical and Organometallic Approaches in C-I Bond Formation

Copper-Mediated Perfluoroalkylation of Aryl Halides

Copper-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, including the introduction of perfluoroalkyl groups onto aromatic rings. conicet.gov.ar While methods for trifluoromethylation are more common, the principles extend to the formation of bonds with larger perfluoroalkyl chains and can be conceptually related to the C-I bond formation in compounds like 1,3,5-trifluoro-2-iodobenzene (B1349993).

The arylation of 1H-perfluoroalkanes using aryl iodides can be achieved with a copper chloride/phenanthroline catalyst. nih.govmarquette.edu The general mechanism involves the deprotonation of the 1H-perfluoroalkane, followed by transmetalation with a copper(I) halide to generate a copper-perfluoroalkyl species. nih.govmarquette.edu This intermediate then reacts with the aryl iodide in an oxidative addition/reductive elimination sequence to yield the perfluoroalkylated arene and regenerate the Cu(I) catalyst.

A significant challenge in copper-catalyzed cross-coupling is the typically slow oxidative addition of less reactive aryl halides like bromides and chlorides to Cu(I) complexes. conicet.gov.ar However, the use of directing groups on the aryl halide substrate can accelerate this step.

A plausible catalytic cycle for the copper-mediated perfluoroalkylation of aryl iodides is as follows:

Generation of the Active Copper Species: A Cu(I) source reacts with a perfluoroalkyl source (e.g., RFSiR3 or a deprotonated 1H-perfluoroalkane) to form a Cu(I)-RF intermediate. nih.gov

Oxidative Addition: The aryl iodide (Ar-I) undergoes oxidative addition to the Cu(I)-RF complex, forming a transient Cu(III) intermediate, (Ar)Cu(III)(RF})(I).

Reductive Elimination: This high-valent copper species rapidly undergoes reductive elimination to form the desired product (Ar-RF) and a Cu(I) iodide species, which can re-enter the catalytic cycle.

| Catalyst System | Substrates | Key Features |

| CuCl/phenanthroline | Aryl iodides, 1H-perfluoroalkanes | Utilizes readily available perfluoroalkane sources. nih.govmarquette.edu |

| [(Phen)CuRF] | Arylboronate esters, Aryl bromides | Pre-formed copper reagent allows for mild reaction conditions. conicet.gov.ar |

| Cu(I) Iodide/1,10-phenanthroline (B135089) | Heteroarenes, Perfluoroalkyl iodides | Proceeds via a radical mechanism to achieve direct C-H perfluoroalkylation. researchgate.net |

Photochemical and Electrochemical Strategies for Greener Synthesis

Modern synthetic chemistry increasingly emphasizes the development of sustainable methods, with photochemistry and electrochemistry emerging as powerful green alternatives to traditional synthesis. eurekalert.orgresearchgate.net These techniques can facilitate the formation of the C–I bond in aryl iodides through radical-based pathways under mild conditions, often avoiding harsh reagents. pku.edu.cnrsc.org

Photochemical strategies often rely on the photoexcitation of an aryl halide precursor or a photosensitizer. bohrium.comresearchgate.net For instance, the C-I bond in an aryl iodide can undergo homolytic cleavage upon UV irradiation to generate an aryl radical. bohrium.comnih.gov This highly reactive intermediate can then participate in various bond-forming reactions. Photoinduced cross-coupling of aryl iodides with alkenes, for example, proceeds via the generation of aryl radicals from photoexcited aryl iodides. bohrium.comresearchgate.net While this illustrates the reactivity of the C-I bond, similar principles can be envisioned for its formation, where a photochemically generated iodine radical could be trapped by an aryl radical precursor.

Electrochemical synthesis offers another sustainable route, using electric current as a "reagentless" driving force for redox reactions. researchgate.netpku.edu.cn Aryl radicals can be generated through the cathodic reduction of aryl halides or diazonium salts. pku.edu.cnrsc.org An electrochemical strategy for the borylation of aryl iodides proceeds via an aryl radical intermediate formed by the reduction of the aryl iodide at the cathode. pku.edu.cn This demonstrates the feasibility of generating aryl radicals electrochemically, which could then be intercepted by an iodine source to form the C-I bond. Anodic oxidation of aryl iodides is also a green method for generating hypervalent iodine reagents, which are versatile intermediates in organic synthesis. sioc-journal.cn

These light- or electricity-driven methods offer several advantages:

Mild Reaction Conditions: Often performed at room temperature, preserving sensitive functional groups. eurekalert.org

Reduced Waste: Avoids the use of stoichiometric chemical oxidants or reductants. researchgate.net

High Selectivity: Can offer unique selectivity profiles compared to thermal methods. bohrium.com

Synthesis of Highly Fluorinated Aromatic Compounds via Perfluorocycloalkanes

An alternative and powerful strategy for synthesizing highly fluorinated aromatic compounds involves the transformation of saturated perfluorinated carbocycles. acs.org This "build-up" approach, followed by aromatization, provides access to structures that may be difficult to obtain through direct fluorination or functionalization of hydrocarbon arenes.

Reductive Aromatization Reactions

Reductive aromatization, also known as defluorinative aromatization, is a chemical process where a perfluorinated or polyfluorinated cycloalkane or cycloalkene is converted into an aromatic compound through the removal of fluorine atoms. acs.org This transformation is a type of dehydrogenation, formally a redox process, that re-establishes the aromatic system.

The process often involves treating the fluorinated alicyclic precursor with reducing agents. For example, perfluorocyclohexane (B1265658) can be defluorinated to produce hexafluorobenzene. This can be achieved using various metals or metal complexes as the reducing agent. The driving force for the reaction is the formation of a thermodynamically stable aromatic ring.

Role of Metal Complexes and Organic Electron Acceptors

The success of reductive aromatization hinges on the choice of the reducing system. Both metal complexes and organic electron donors have proven effective in promoting this challenging transformation.

Metal Complexes: Transition metal complexes are widely used to catalyze or mediate reductive aromatization.

Pincer-type complexes of iron and ruthenium have shown remarkable activity in dehydrogenation and hydrogenation reactions through a mechanism of metal-ligand cooperation involving aromatization/dearomatization of the ligand itself. nih.gov Soluble iridium pincer complexes have been used for the aromatization of n-alkanes, a process involving dehydrogenation and cyclization. google.com

Porphyrin-based metal complexes , such as those of cobalt, have been shown to be effective in the reductive defluorination of perfluorinated compounds. nih.gov

Palladium(II) complexes can undergo defluorinative arylation, where fluoride abstraction from a fluoroalkyl group is a key step. nsf.gov

Organic Electron Donors: Powerful neutral organic reducing agents, often termed "super-electron-donors," have been developed that can reduce substrates with very negative reduction potentials. acs.orgnih.govstrath.ac.ukresearchgate.net These donors often derive their immense reducing power from the large aromatization energy associated with their own oxidation. nih.govstrath.ac.ukthieme-connect.de They can reduce iodoarenes to aryl radicals or anions and have been shown to reductively cleave C-F bonds, making them suitable reagents for initiating defluorination cascades that lead to aromatization. nih.govstrath.ac.uk

Synthesis of Precursors to this compound

The generation of this compound hinges on the availability of appropriately substituted precursors. The primary precursor is typically 1,3,5-trifluorobenzene, a symmetrically substituted polyfluorinated aromatic ring. This starting material provides the foundational C-F bond framework onto which a halogen, such as iodine, can be selectively introduced at an ortho position. The synthesis of these precursors is a field of significant research, focusing on creating efficient pathways to both the core fluorinated ring and its subsequent halogenated derivatives.

The cornerstone for synthesizing the target molecule is the preparation of 1,3,5-trifluorobenzene (TFB). A prevalent and industrially relevant method for its synthesis is through a halogen exchange (Halex) reaction, starting from a more readily available polychlorinated benzene.

A common approach involves the fluorination of 1,3,5-trichlorobenzene (B151690) (TCB). google.com This transformation is typically achieved by heating TCB with an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent. google.comchemicalbook.com The reaction conditions, including temperature, solvent, and the presence of catalysts, are crucial for achieving high yields and minimizing the formation of partially fluorinated byproducts like chlorodifluorobenzene. google.com

For instance, reacting 1,3,5-trichlorobenzene with potassium fluoride in a solvent like dimethylimidazolidinone (DMI) at temperatures between 275 to 325 °C can produce 1,3,5-trifluorobenzene. google.com Another documented method uses sulpholane as the solvent, with the reaction carried out at 220 °C for 48 hours, yielding TFB with difluorochlorobenzene as a minor impurity that can be separated by distillation. chemicalbook.com The efficiency of these methods is often tailored by adjusting reaction variables to optimize the yield of the desired trifluorinated intermediate. google.com

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1,3,5-Trichlorobenzene | Potassium Fluoride (KF) | Dimethylimidazolidinone (DMI) | 275-325 °C | Not Specified | 1,3,5-Trifluorobenzene | Not Specified | google.com |

| 1,3,5-Trichlorobenzene | Potassium Fluoride (KF), CNC catalyst | Sulpholane | 220 °C | 48 h | 1,3,5-Trifluorobenzene | 74% | chemicalbook.com |

The synthesis of other polyfluorinated benzene derivatives can be achieved through various methods, including reductive dehalogenation of polyfluorochloroarenes or direct fluorination, although the latter can be aggressive and lack selectivity. fluorine1.rugoogle.com However, for the specific substitution pattern required for this compound, the synthesis beginning with 1,3,5-trifluorobenzene is the most direct pathway.

Once 1,3,5-trifluorobenzene is obtained, the next critical step is the regioselective introduction of a halogen atom at one of the vacant ortho positions (C2, C4, or C6). This is an electrophilic aromatic substitution reaction. Due to the deactivating nature of the fluorine substituents, these reactions require carefully controlled conditions. The introduced halogen is often bromine, which can then be converted to iodine, or iodine itself.

Direct bromination of 1,3,5-trifluorobenzene is a key method for producing a suitable precursor. This reaction creates 2-Bromo-1,3,5-trifluorobenzene, a direct antecedent that can potentially be converted to the iodo-derivative through subsequent halogen exchange reactions. The bromination highlights the ability to selectively functionalize one of the C-H bonds on the electron-poor trifluorinated ring. Similarly, iodination can be performed. While direct iodination of aromatic rings can be challenging, methods using iodine in the presence of an oxidizing agent or specialized iodinating agents have been developed for various aromatic systems. researchgate.net

Another strategy involves the lithiation of 1,3,5-trifluorobenzene followed by quenching with an electrophilic halogen source. For example, treatment with a strong base like lithium diisopropylamide can deprotonate the ring, and the resulting organolithium species can then react with an iodine source (e.g., I₂) to form this compound directly. guidechem.com This method is advantageous for its high regioselectivity.

A general overview of methods for preparing aryl halides includes:

Direct Halogenation : Treating an aromatic compound with Cl₂ or Br₂ in the presence of a Lewis acid catalyst like FeX₃. For deactivated rings like TFB, harsher conditions may be needed. britannica.com

Reactions of Diazonium Salts : An aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing various halogens, including iodine (via potassium iodide) or fluorine (via the Balz-Schiemann reaction). britannica.com This route would require the synthesis of 2,4,6-trifluoroaniline (B1293507) as a starting point.

| Precursor | Reaction Type | Reagents | Product | Comments | Reference |

|---|---|---|---|---|---|

| 1,3,5-Trifluorobenzene | Electrophilic Bromination | Br₂, Lewis Acid (e.g., FeBr₃) | 2-Bromo-1,3,5-trifluorobenzene | A key method for introducing a halogen that can be further transformed. | |

| 1,3,5-Trifluorobenzene | Lithiation and Iodination | 1. Lithium Diisopropylamide (LDA) 2. Iodine (I₂) | This compound | Offers high regioselectivity for direct iodination. | guidechem.com |

| 2,4,6-Trifluoroaniline | Diazotization and Sandmeyer-type Reaction | 1. NaNO₂, H⁺ 2. Potassium Iodide (KI) | This compound | A classic, versatile method for aryl halide synthesis. | britannica.com |

The choice of method depends on factors such as the availability of starting materials, desired yield, and the tolerance of other functional groups in more complex derivatives. The synthesis of these halogenated polyfluorinated precursors is fundamental to accessing this compound and enabling its use in further synthetic applications.

Reactivity and Mechanistic Investigations of 1,3,5 Trifluoro 2 Iodobenzene

Carbon-Iodine Bond Activation and Transformations

The carbon-iodine (C-I) bond in 1,3,5-trifluoro-2-iodobenzene (B1349993) is the most labile site for activation by transition metal catalysts. This characteristic allows for its participation in a range of cross-coupling reactions, which are fundamental in the synthesis of more complex aryl compounds.

While specific literature examples detailing the cross-coupling of this compound are not extensively documented, its structure suggests a high propensity for these transformations. The C-I bond is significantly weaker than the C-F and C-H bonds, making it the primary site for oxidative addition to a low-valent transition metal catalyst, such as palladium(0) or nickel(0). These reactions are powerful tools for the formation of new carbon-carbon bonds.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent, such as a boronic acid or ester. It is a widely used method for the synthesis of biaryl compounds.

Negishi Coupling: In a Negishi coupling, an organozinc reagent would be coupled with this compound, typically catalyzed by a palladium or nickel complex researchgate.net. Organozinc reagents are known for their high functional group tolerance sigmaaldrich.com.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling this compound with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst libretexts.orgwikipedia.org.

Heck Reaction: The Heck reaction involves the palladium-catalyzed reaction of this compound with an alkene to form a substituted alkene nih.govwikipedia.org.

The general mechanism for these cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki, Negishi, and Sonogashira), and reductive elimination.

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Iodides

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |

| Negishi | Pd(dba)₂ | SPhos | - | THF | 25-66 |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | THF/DMF | 25-70 |

| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 80-120 |

Note: This table represents typical conditions for aryl iodides and may require optimization for this compound.

Both palladium and nickel are effective catalysts for the cross-coupling of aryl halides. Palladium complexes are the most widely used due to their broad functional group tolerance and high catalytic activity enscm.fr. Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] are common precursors to the active Pd(0) species.

Nickel catalysts have emerged as a more cost-effective alternative to palladium and can exhibit unique reactivity, particularly in the coupling of less reactive aryl chlorides conicet.gov.ar. For aryl iodides like this compound, both metals are expected to be highly effective in promoting C-C bond formation nih.govnih.gov.

The choice of ligand is crucial in transition metal-catalyzed cross-coupling reactions as it influences the catalyst's stability, reactivity, and selectivity libretexts.org. For electron-deficient substrates like this compound, electron-rich and bulky phosphine (B1218219) ligands (e.g., tri-tert-butylphosphine, SPhos, XPhos) can enhance the rate of oxidative addition and reductive elimination, leading to higher reaction efficiency nih.gov.

Catalyst deactivation can occur through various pathways, including the formation of inactive metal clusters or complexes. The regeneration of the active catalyst is a key step in the catalytic cycle. In some cases, the choice of base and solvent can play a role in maintaining catalyst activity.

The benzene (B151609) ring in this compound is highly electron-deficient due to the inductive effect of the three fluorine atoms. This electronic property makes the compound susceptible to nucleophilic aromatic substitution (SNAr). In such reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group.

Research on related polyfluorohalobenzenes has shown that fluorine is generally a better leaving group than iodine in SNAr reactions nih.gov. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. Therefore, it is expected that nucleophilic attack on this compound would preferentially lead to the substitution of a fluorine atom rather than the iodine atom nih.govnist.gov. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex msu.edu.

Electrophilic aromatic substitution (EAS) on this compound is highly unlikely. The three strongly electron-withdrawing fluorine atoms deactivate the aromatic ring towards attack by electrophiles researchgate.netmsu.edu. The high electronegativity of fluorine reduces the electron density of the π-system, making it less nucleophilic and thus less reactive towards electrophiles like nitronium ions (NO₂⁺) or bromonium ions (Br⁺). Even for monofluorobenzene, the reactivity in EAS is significantly reduced compared to benzene, and the presence of three fluorine atoms would lead to extreme deactivation researchgate.net.

Cross-Coupling Reactions (Suzuki, Negishi, Sonogashira, Heck).

Halogen Scrambling and Rearrangement Phenomena

There is currently no specific information available in the scientific literature regarding halogen scrambling or rearrangement phenomena for this compound under typical reaction conditions. Such phenomena are not commonly observed for simple aryl halides under standard cross-coupling or substitution reaction conditions.

Influence of Bases on Oligobromoarenes.libretexts.org

While direct studies on the influence of bases on oligobromoarenes in the context of this compound are not extensively documented, the general principles of base-catalyzed reactions of polyhalogenated arenes can provide valuable insights. The nature of the base employed is critical in determining the reaction pathway. Strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA) or organolithium reagents, are typically used to induce dehydrohalogenation, leading to the formation of aryne intermediates. The choice of base can influence the efficiency of aryne generation and the subsequent reaction outcomes. For instance, the basicity and steric bulk of the base can affect the rate of proton abstraction and the stability of the resulting anionic intermediate.

In the broader context of polyhalogenated benzenes, the interplay between the base and the substrate can also lead to other reaction pathways, such as nucleophilic aromatic substitution or halogen-metal exchange. The specific substitution pattern of the arene, including the nature and position of the halogen atoms, plays a crucial role in dictating the preferred reaction course.

Buttressing Effects and Steric Considerations.libretexts.org

Steric hindrance, or the "buttressing effect," arising from the spatial arrangement of substituents on the benzene ring, can significantly influence the reactivity of this compound. The fluorine atoms at the 1 and 5 positions, ortho to the iodine atom, can sterically hinder the approach of reagents to the iodine and the adjacent hydrogen atoms. This steric congestion can impact the rate and regioselectivity of reactions.

Formation and Reactivity of Aryne Intermediates.nih.gov

The generation of aryne intermediates from appropriate precursors is a powerful strategy in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. This compound serves as a precursor to the highly reactive 2,4,6-trifluorobenzyne.

Generation of Fluorinated Arynes.nih.gov

The most common method for generating 2,4,6-trifluorobenzyne from this compound involves treatment with a strong, non-nucleophilic base. The reaction proceeds via a two-step mechanism:

Deprotonation: The base abstracts a proton from the carbon atom ortho to the iodine atom (at the 6-position). The electron-withdrawing nature of the fluorine atoms increases the acidity of the aromatic protons, facilitating this step.

Elimination: The resulting aryl anion undergoes rapid elimination of the iodide ion to form the aryne intermediate, which contains a strained triple bond within the benzene ring.

The reaction conditions, including the choice of base and solvent, are critical for the efficient generation of the aryne and for minimizing side reactions.

Cycloaddition and Other Reactions Involving Arynes.

Once generated, the highly electrophilic 2,4,6-trifluorobenzyne can participate in a variety of reactions, most notably cycloaddition reactions.

Cycloaddition Reactions: Fluorinated arynes readily undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with a wide range of dienes, such as furan, cyclopentadiene, and anthracene. These reactions are valuable for the construction of complex, polycyclic aromatic systems. The regioselectivity of these cycloadditions is influenced by the electronic and steric properties of both the aryne and the diene.

| Diene | Cycloaddition Product |

| Furan | 1,4-Epoxy-5,7,8-trifluoronaphthalene |

| Cyclopentadiene | 1,4-Methano-5,7,8-trifluoro-1,4-dihydronaphthalene |

| Anthracene | 5,7,8-Trifluoro-9,10-dihydro-9,10-ethanoanthracene |

Nucleophilic Addition: Arynes are also susceptible to attack by nucleophiles. The addition of a nucleophile to the aryne triple bond, followed by protonation, leads to the formation of disubstituted benzene derivatives. The regioselectivity of nucleophilic addition is governed by the electronic effects of the fluorine substituents on the aryne.

Mechanistic Studies of Specific Reactions.

Elucidating the precise mechanisms of reactions involving this compound and its derived aryne is crucial for understanding and controlling their reactivity. Advanced analytical techniques play a pivotal role in these investigations.

Investigation of Reaction Pathways Using Advanced Analytical Techniques (e.g., ESI-MS, NMR, STEM).fiveable.me

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful tool for detecting and characterizing transient intermediates in solution. In the context of aryne chemistry, ESI-MS can be used to intercept and identify the aryne intermediate itself, as well as subsequent reaction intermediates. By coupling the reaction mixture directly to the mass spectrometer, real-time monitoring of the reaction progress is possible, providing valuable kinetic and mechanistic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for the structural elucidation of starting materials, products, and stable intermediates. For reactions involving this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. ¹⁹F NMR is especially useful for tracking the fate of the fluorine-containing species throughout the reaction. In situ NMR studies, where the reaction is monitored directly in the NMR tube, can provide real-time kinetic data and help to identify short-lived intermediates.

Scanning Transmission Electron Microscopy (STEM): While less common in the study of solution-phase reaction mechanisms, high-resolution microscopy techniques like STEM can be employed to characterize solid-state products or catalysts involved in reactions of this compound. For instance, if the reaction leads to the formation of polymeric or aggregated materials, STEM can provide valuable information about their morphology and structure.

Through the combined application of these advanced analytical techniques, a detailed picture of the reaction pathways, intermediates, and transition states involved in the chemistry of this compound can be constructed, paving the way for the rational design of new synthetic methodologies.

Computational Chemistry in Mechanistic Elucidation (e.g., DFT calculations)

Elucidation of Benzyne (B1209423) Formation Mechanisms

Information regarding the use of computational chemistry, specifically DFT calculations, to elucidate the mechanisms of benzyne formation from this compound is not available in the public domain based on the performed searches. While computational methods are widely used to study reaction mechanisms, a specific application to this particular reaction could not be located.

Advanced Applications in Chemical Synthesis and Materials Science

Building Block for Complex Molecular Architectures

The structure of 1,3,5-Trifluoro-2-iodobenzene (B1349993) is uniquely suited for the construction of intricate, multi-dimensional molecular structures. The presence of a polarizable iodine atom and electron-withdrawing fluorine atoms facilitates specific, directional intermolecular interactions that are crucial in the field of crystal engineering and supramolecular chemistry.

While direct synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) using this compound as the primary linker is an emerging area, its properties make it an excellent candidate for such applications. The key to its utility lies in the phenomenon of halogen bonding. mdpi.comnih.gov Perfluorinated iodobenzenes are well-established as potent halogen-bond donors, capable of forming strong, directional interactions with Lewis bases. mdpi.comnih.gov

The iodine atom in this compound possesses a region of positive electrostatic potential, known as a σ-hole, which allows it to act as a halogen bond donor, interacting with halogen-bond acceptors like nitrogen or oxygen atoms in other organic linkers or nodes. researchgate.net This directional interaction is a powerful tool in crystal engineering, enabling the predictable assembly of molecules into extended, porous, and crystalline networks characteristic of MOFs and COFs. nih.gov Furthermore, iodine-containing COFs have been specifically developed for applications such as radiosensitization, highlighting the value of incorporating iodine into these frameworks. rsc.org MOFs assembled from ligands with C3 symmetry have also been noted for their ability to capture iodine, suggesting a strong affinity between the framework and halogen atoms. rsc.org

Dendrimers are precisely structured, hyperbranched macromolecules with a defined core and layered branching units. nih.gov The synthesis of dendrimers can be approached in two primary ways: the divergent method, which builds from the core outwards, and the convergent method, which synthesizes the branches first and then attaches them to the core. nih.govmdpi.commdpi.com

This compound possesses two distinct types of reactive sites that make it a potential precursor for dendritic and polymeric structures.

The Carbon-Iodine Bond: The C-I bond is highly reactive in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows the compound to be coupled to other monomers or to the core of a dendrimer.

The Carbon-Fluorine Bonds: The fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the attachment of other molecular branches, particularly in a stepwise, generational approach typical of divergent dendrimer synthesis.

By strategically employing these reactive sites, this compound can be used to introduce fluorinated moieties into the repeating units of a polymer or the branches of a dendron, thereby tuning the final material's solubility, thermal stability, and electronic properties.

Role in the Development of Bioactive Molecules

The introduction of fluorine into organic molecules is a widely used strategy in the life sciences to enhance the efficacy and metabolic stability of pharmaceuticals and agrochemicals. researchgate.net Fluorinated aromatic compounds are key intermediates in the synthesis of these bioactive molecules. myskinrecipes.comfishersci.no

Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—can dramatically alter a molecule's biological activity. researchgate.net Incorporating fluorine or fluorine-containing groups can influence:

Binding Affinity: Fluorine can modulate the electronic properties (pKa) of a molecule, enhancing its interaction with target enzymes or receptors.

Metabolic Stability: The strength of the C-F bond can block metabolic pathways, preventing the deactivation of a drug or pesticide and increasing its biological half-life.

Lipophilicity and Transport: Selective fluorination can increase a molecule's lipophilicity, improving its ability to cross cell membranes and reach its target site. researchgate.net

Compounds like this compound serve as specialty intermediates for introducing the trifluorophenyl group into larger, more complex bioactive molecules, making them valuable in the development pipelines for new pharmaceuticals and modern agrochemicals. myskinrecipes.combohrium.com

The synthetic versatility of this compound stems largely from the reactivity of the carbon-iodine bond. This bond acts as a versatile "handle" that allows for a wide range of chemical modifications through cross-coupling reactions, which are fundamental for building molecular complexity. myskinrecipes.com The unique halogen pattern enables selective transformations, making it a valuable tool for creating derivatives with tailored properties. myskinrecipes.com

Below is a table summarizing key functional group transformations that can be performed on this compound, primarily through palladium-catalyzed cross-coupling reactions.

| Reaction Name | Reactant Partner | Catalyst System (Typical) | New Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄ + Base | C-C (Aryl-Aryl) | Biaryl compounds |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Base | C-C (Aryl-Alkyne) | Aryl alkynes |

| Heck Coupling | Alkene | Pd(OAc)₂ + Ligand + Base | C-C (Aryl-Vinyl) | Styrene derivatives |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst + Ligand + Base | C-N (Aryl-Amine) | Aryl amines |

| Ullmann Condensation | Alcohol or Phenol | Copper Catalyst + Base | C-O (Aryl-Ether) | Diaryl ethers |

Applications in High-Performance Materials

The same electronic properties that make this compound useful in other areas also make it a candidate for inclusion in high-performance materials. A closely related compound, 1,3,5-Trifluoro-2,4,6-triiodobenzene (B1308152), is utilized in materials science for creating liquid crystals and nonlinear optical (NLO) materials. myskinrecipes.com This utility is attributed to the molecule's highly polarized structure and stability. myskinrecipes.com

These characteristics are shared by this compound. The strong dipole moments of the C-F bonds, combined with the high polarizability of the C-I bond, create a molecule with significant intramolecular polarization. When incorporated into larger systems, such as polymers or liquid crystalline phases, these properties can lead to materials with desirable electronic and optical responses, making them suitable for applications in advanced electronics and photonics.

Advanced Synthetic Reagents and Catalysts

The reactivity of the carbon-iodine bond in this compound makes it a valuable precursor for the synthesis of advanced reagents and a versatile substrate in catalytic reactions for the construction of complex molecules.

Iodoarenes are common precursors for the synthesis of hypervalent iodine reagents, which are widely used in organic synthesis as mild and selective oxidizing agents. researchgate.netnih.govnsf.govorganic-chemistry.orgdiva-portal.orgarkat-usa.org this compound can be readily oxidized to form a variety of hypervalent iodine(III) compounds, such as (diacetoxyiodo)trifluorobenzene and trifluoroiodosylbenzene.

The presence of the fluorine atoms in the aromatic ring influences the reactivity and stability of these hypervalent iodine reagents. Furthermore, the highly fluorinated nature of these reagents opens up the possibility of creating recyclable "fluorous" analogues. researchgate.netnsf.govfao.org Fluorous reagents can be separated from non-fluorinated reaction products by solid-phase extraction using a fluorous stationary phase, allowing for the recovery and reuse of the iodine-containing species, which is economically and environmentally advantageous. researchgate.net

Table 2: Synthesis of Hypervalent Iodine(III) Reagents from this compound

| Reagent Type | Oxidizing Agent | Resulting Hypervalent Iodine(III) Compound |

| (Diacetoxyiodo)arene | Peracetic acid or m-CPBA in acetic acid | 1-(Diacetoxy)-2,4,6-trifluorobenzene |

| Iodosylarene | Sodium hypochlorite | 1,3,5-Trifluoro-2-iodosylbenzene |

| [Bis(trifluoroacetoxy)iodo]arene | Trifluoroperacetic acid | 1-[Bis(trifluoroacetoxy)]-2,4,6-trifluorobenzene |

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is susceptible to oxidative addition to low-valent transition metal complexes, such as those of palladium and rhodium. chinesechemsoc.orgresearchgate.netsigmaaldrich.comacs.orgnih.gov This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of highly functionalized aromatic compounds.

In palladium-catalyzed reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, this compound can be coupled with boronic acids, terminal alkynes, and amines, respectively, to introduce new substituents at the 2-position of the trifluorobenzene ring. mdpi.commdpi.com The electron-withdrawing fluorine atoms can influence the reactivity of the C-I bond and the stability of the organometallic intermediates, potentially leading to different reaction kinetics and selectivities compared to non-fluorinated iodobenzene.

Rhodium-catalyzed reactions also offer a pathway for the functionalization of this compound, including C-H activation and annulation reactions to construct complex heterocyclic systems.

Isotopic Labeling for Advanced Characterization

The presence of a stable fluorine atom and a reactive iodine atom makes this compound a suitable precursor for isotopic labeling, particularly for applications in medical imaging.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiation from positron-emitting isotopes. nih.govmdpi.comnih.govuchicago.edunih.govnih.govfrontiersin.orgyoutube.com Fluorine-18 is one of the most commonly used radionuclides for PET due to its convenient half-life and low positron energy. uchicago.edu

This compound can serve as a precursor for the synthesis of [¹⁸F]-labeled PET tracers. The carbon-iodine bond can be subjected to a nucleophilic radiofluorination reaction, where the iodine atom is replaced by the positron-emitting ¹⁸F isotope. This is often achieved by first converting the iodoarene into a more reactive precursor, such as a diaryliodonium salt. nih.gov These salts can then react with [¹⁸F]fluoride to produce the desired [¹⁸F]-labeled trifluorobenzene derivative.

This strategy allows for the late-stage introduction of the ¹⁸F label into a molecule, which is advantageous given the short half-life of the isotope. The resulting [¹⁸F]-labeled trifluorophenyl group can be incorporated into a wide range of biologically active molecules, enabling the in vivo imaging of various physiological and pathological processes with high sensitivity and specificity.

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,3,5-Trifluoro-2-iodobenzene (B1349993), offering precise insights into the hydrogen and fluorine environments within the molecule.

The ¹H NMR spectrum is utilized to confirm the presence and connectivity of hydrogen atoms in the molecule. For this compound (C₆H₂F₃I), the aromatic region of the spectrum is of key interest. The structure contains two chemically non-equivalent protons, which would be expected to give rise to two distinct signals.

The proton at the C4 position is flanked by a fluorine atom (at C3) and another hydrogen atom (at C6). The proton at the C6 position is flanked by a fluorine atom (at C1) and a hydrogen atom (at C4). Due to the unsymmetrical substitution pattern created by the iodine atom, these protons are not equivalent and are expected to exhibit complex splitting patterns due to spin-spin coupling with each other (ortho-coupling, ³JHH) and with the three fluorine atoms (³JHF, ⁴JHF, and ⁵JHF). The resulting signals are typically complex multiplets, and their specific chemical shifts are influenced by the electron-withdrawing effects of the adjacent fluorine and iodine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| H-4 | 7.0 - 7.5 | Multiplet (m) | ³JHH, ³JHF, ⁴JHF |

| H-6 | 7.0 - 7.5 | Multiplet (m) | ³JHH, ⁴JHF, ⁵JHF |

Note: Actual chemical shifts and coupling constants require experimental determination and can vary based on the solvent and spectrometer frequency.

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides distinct signals for fluorine atoms in different chemical environments. wikipedia.org

In the structure of this compound, there are two distinct fluorine environments:

The two equivalent fluorine atoms at the C1 and C3 positions, which are ortho to the iodine atom.

The single fluorine atom at the C5 position, which is para to the iodine atom.

Consequently, the ¹⁹F NMR spectrum is expected to show two main signals with an integration ratio of 2:1. The signal for F1/F3 would appear as a multiplet due to coupling with the F5 fluorine atom and the aromatic protons (H4 and H6). The signal for the F5 fluorine would also be a multiplet due to coupling with the F1/F3 fluorine atoms and the H4 proton. The chemical shifts for fluorine atoms on an aromatic ring typically appear in a characteristic range. colorado.edu

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Interactions |

| F-1, F-3 | -100 to -120 | Multiplet (m) | F-5, H-6, H-4 |

| F-5 | -100 to -120 | Multiplet (m) | F-1, F-3, H-4 |

Note: Chemical shifts are referenced relative to a standard such as CFCl₃. The exact values require experimental measurement.

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental formula of this compound. The nominal molecular weight of the compound, based on the most common isotopes (¹²C, ¹H, ¹⁹F, ¹²⁷I), is approximately 258 g/mol . bldpharm.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the unambiguous determination of the elemental formula. For a molecule to be identified as C₆H₂F₃I, its measured exact mass must match the theoretical value within a very narrow tolerance (typically < 5 ppm).

The theoretical monoisotopic mass of this compound is calculated as follows:

C₆: 6 x 12.000000 = 72.000000

H₂: 2 x 1.007825 = 2.015650

F₃: 3 x 18.998403 = 56.995209

I₁: 1 x 126.904473 = 126.904473

Total Exact Mass: 257.915332 u

An experimental HRMS measurement confirming a mass of ~257.9153 would provide strong evidence for the molecular formula C₆H₂F₃I.

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. uliege.be It is particularly effective for polar and ionic compounds. nih.gov For a neutral and relatively non-polar molecule like this compound, ESI-MS is not the conventional method of choice. Direct ionization would be difficult; however, it might be observed as an adduct with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), if salts are present. The technique is more commonly applied in the analysis of larger, more polar molecules or in complex mixtures following chromatographic separation. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display characteristic absorption bands for the aromatic ring, carbon-fluorine bonds, and carbon-iodine bonds.

Key expected absorption regions include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of bands in the 1400-1600 cm⁻¹ region.

C-F Stretch: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region.

C-I Stretch: Generally appears in the far-infrared region, typically between 500-600 cm⁻¹.

C-H Bending (out-of-plane): Bands in the 700-900 cm⁻¹ region, which are characteristic of the benzene (B151609) ring substitution pattern.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Stretching | Aromatic C-H | 3050 - 3150 | Medium to Weak |

| Stretching | Aromatic C=C | 1400 - 1600 | Medium |

| Stretching | C-F | 1100 - 1350 | Strong |

| Stretching | C-I | 500 - 600 | Medium |

| Bending (out-of-plane) | Aromatic C-H | 700 - 900 | Strong |

Note: These are approximate ranges based on standard IR correlation tables. vscht.cz

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA)

Currently, there is a notable absence of publicly available data from thermogravimetric analysis (TGA) or differential thermal analysis (DTA) specifically for this compound. These analyses would be invaluable in determining the compound's thermal stability, decomposition profile, and melting point. Such data are fundamental for establishing safe handling and storage protocols, as well as for predicting its suitability for applications that involve elevated temperatures.

X-ray Crystallography (as detailed in Section 4.4)

Detailed X-ray crystallographic data for the pure compound this compound is not readily found in the current scientific literature. However, extensive crystallographic studies have been conducted on the closely related compound, 1,3,5-Trifluoro-2,4,6-triiodobenzene (B1308152), particularly in the context of its co-crystallization with other molecules.

For instance, the single-crystal X-ray structure of a co-crystal formed between 1,3,5-Trifluoro-2,4,6-triiodobenzene and piperazine (B1678402) (in a 2:1 ratio) has been thoroughly investigated. researchgate.netnih.gov These studies reveal the formation of halogen bonds, a directional non-covalent interaction, between the iodine atoms of the triiodobenzene derivative and the nitrogen atoms of the piperazine molecule. researchgate.netnih.gov

In one such co-crystal, the crystal system is triclinic with the space group P-1. iucr.org The unit cell parameters were determined to be a = 8.6450(5) Å, b = 9.1660(5) Å, c = 9.3403(5) Å, α = 67.433(1)°, β = 72.887(1)°, and γ = 63.062(1)°. researchgate.net The iodine–nitrogen halogen bond distance was measured to be 2.820(3) Å, with a C—I⋯N angle of 178.0(1)°, indicating a strong and highly linear interaction. nih.gov These findings highlight the utility of polyiodinated fluorobenzenes as halogen-bond donors in crystal engineering. nih.gov

Further research has explored the co-crystallization of 1,3,5-Trifluoro-2,4,6-triiodobenzene with a series of 1,10-phenanthroline (B135089) derivatives. mdpi.com These studies demonstrate a competition between the formation of C−I⋯N halogen bonds and π⋯π stacking interactions, which dictates the resulting supramolecular architecture. mdpi.com

While this information pertains to a different molecule, the principles of halogen bonding and crystal packing observed in these studies could offer predictive insights into the potential solid-state behavior of this compound.

Interactive Data Table: Crystallographic Data for 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) Co-crystal researchgate.netiucr.org

| Parameter | Value |

| Chemical Formula | C4H10N2·2C6F3I3 |

| Molecular Weight | 1105.66 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.6450 (5) |

| b (Å) | 9.1660 (5) |

| c (Å) | 9.3403 (5) |

| α (°) | 67.433 (1) |

| β (°) | 72.887 (1) |

| γ (°) | 63.062 (1) |

| Volume (ų) | 602.75 (6) |

| Temperature (K) | 203 |

Other Advanced Techniques

EPR and Electronic Absorption Spectroscopy for Radical Characterization

There is a lack of specific experimental data in the scientific literature regarding the characterization of radical species derived from this compound using Electron Paramagnetic Resonance (EPR) and electronic absorption spectroscopy.

EPR spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, including free radicals. Should radical formation from this compound be investigated, EPR would provide crucial information on the radical's structure, electron distribution, and environment through analysis of the g-factor and hyperfine coupling constants.

Similarly, electronic absorption spectroscopy would be employed to study the electronic transitions of any potential radical species. The resulting absorption spectra would offer insights into the energy levels of the molecular orbitals involved and could be used to monitor the formation and decay of such transient species. While general principles of these techniques are well-established, their specific application to radicals of this compound has not been reported.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational studies on halogenated benzene (B151609) derivatives, offering a favorable balance between accuracy and computational cost. It is widely employed to investigate the molecular structure, vibrational frequencies, and electronic properties of molecules like 1,3,5-Trifluoro-2-iodobenzene (B1349993). researchgate.net

The first step in theoretical analysis involves geometry optimization, where the molecule's lowest energy conformation is determined. For compounds of this nature, calculations are typically performed using hybrid functionals, such as B3LYP, in conjunction with robust basis sets like 6-311+G(d,p) or def2-TZVPP. mdpi.comcore.ac.uk This process yields precise information on bond lengths, bond angles, and dihedral angles.

Electronic structure analysis follows optimization. Key aspects of this analysis include the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO energy gap are critical descriptors of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net Natural Bond Orbital (NBO) analysis is another common technique used to understand charge transfer and intramolecular delocalization interactions. researchgate.net

Table 1: Common Methodologies in DFT Calculations for Halogenated Benzenes

| Calculation Type | Typical Functional | Typical Basis Set | Key Outputs |

|---|---|---|---|

| Geometry Optimization | B3LYP, ωB97X-D | 6-311+G(d,p), def2-TZVPP | Bond lengths, Bond angles |

| Electronic Properties | B3LYP | 6-311++G(d,p) | HOMO/LUMO energies, NBO analysis |

This table presents typical computational methods used for theoretical studies on related halogenated compounds.

DFT calculations are a reliable method for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a strong correlation with experimental data. scispace.com This comparative analysis aids in the assignment of vibrational modes to specific molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, which are invaluable for interpreting experimental NMR spectra. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

For this compound, MEP analysis is particularly important for understanding its capacity as a halogen-bond donor. The analysis reveals a region of positive electrostatic potential, known as a σ-hole, on the iodine atom along the extension of the C–I covalent bond. nih.gov This electropositive region arises from the anisotropic distribution of electron density around the halogen atom. The σ-hole is the key feature that drives the formation of directional noncovalent interactions, known as halogen bonds, with Lewis bases (halogen-bond acceptors). nih.gov Experimental validation in co-crystals of related compounds shows that these interactions are highly directional, with C–I⋯N angles approaching 180°, consistent with an interaction mediated by the σ-hole. nih.gov

Interaction Energy Calculations

To quantify the strength of noncovalent interactions, such as halogen bonds and π-π stacking, interaction energy calculations are performed. These calculations, often carried out at a high level of theory like ωB97X-D/def2-TZVPP, determine the binding energy between interacting molecules. mdpi.com

Studies on the closely related compound 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) (TFTIB) provide significant insight into the types of interactions that this compound can be expected to form. These calculations show a competition between strong C–I⋯N halogen bonds and π–π stacking interactions. mdpi.com The relative strengths of these interactions dictate the final supramolecular architecture in the solid state. For instance, the binding energy of a C–I⋯N halogen bond can be comparable to or even slightly weaker than the energy of a π–π stacking interaction between two TFTIB molecules, highlighting a delicate energetic balance. mdpi.com

Table 2: Calculated Interaction Energies for a Related Halogen-Bond Donor (1,3,5-trifluoro-2,4,6-triiodobenzene)

| Interacting Molecules | Interaction Type | Level of Theory | Binding Energy (kcal/mol) |

|---|---|---|---|

| TFTIB and 1,10-phenanthroline (B135089) derivative | Asymmetrical Bifurcated Halogen Bond | ωB97X-D/def2-TZVPP | 7.87 mdpi.com |

| TFTIB and 1,10-phenanthroline derivative | Asymmetrical Bifurcated Halogen Bond | ωB97X-D/def2-TZVPP | 9.23 mdpi.com |

| TFTIB Dimer | π-π Stacking | ωB97X-D/def2-TZVPP | 8.52 mdpi.com |

| TFTIB Dimer | π-π Stacking | ωB97X-D/def2-TZVPP | 9.25 mdpi.com |

This table is based on data for the related compound 1,3,5-trifluoro-2,4,6-triiodobenzene (TFTIB) and illustrates the quantitative analysis of noncovalent interactions. mdpi.com

Molecular Dynamics Simulations

While DFT calculations provide a static, time-independent picture, Molecular Dynamics (MD) simulations can offer insights into the dynamic behavior of molecules and their assemblies over time. nih.gov For a molecule like this compound, which is a building block for supramolecular structures, MD simulations are applicable for studying the process of self-assembly. rsc.orgmit.edu

Atomistic MD simulations can model the spontaneous formation of larger structures from individual molecules in solution, revealing the mechanisms and pathways of assembly. nih.gov Such simulations are crucial for understanding the stability of halogen-bonded networks, the role of solvent, and the dynamic exchange processes within supramolecular assemblies, which are aspects not captured by static energy calculations. mit.edunih.gov

Application in Reaction Mechanism Elucidation

While 1,3,5-trifluoro-2,4,6-triiodobenzene is noted as a versatile intermediate in organic synthesis, the application of computational chemistry to elucidate its covalent reaction mechanisms is not extensively documented in the reviewed literature. Instead, theoretical studies have predominantly focused on the mechanisms of non-covalent interactions, which are fundamental to its role in supramolecular chemistry and crystal engineering.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in explaining the structural competition between halogen bonding and π-π stacking interactions. researchgate.net For instance, DFT calculations have demonstrated that the π-π stacking interaction between two TFTIB molecules can successfully compete with the formation of a strong C–I⋯N halogen bond. researchgate.net This theoretical insight is crucial for elucidating the "mechanism" of self-assembly in the solid state, explaining why, in many co-crystals, TFTIB forms fewer than the three expected halogen bonds with Lewis bases. mdpi.com

Various computational analyses are employed to understand the nature and strength of these non-covalent interactions:

Noncovalent Index (NCI): This analysis helps visualize and characterize weak interactions in real space.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is used to analyze the electron density topology, identifying bond critical points and quantifying the strength and nature of intermolecular bonds.

Electron Localization Function (ELF): This function helps to understand the electron pairing and localization, providing insights into the electronic characteristics of halogen bonds.

Natural Bond Orbital (NBO): NBO analysis is used to study charge transfer and orbital interactions that contribute to the stability of the halogen-bonded complexes. acs.org

These computational approaches collectively elucidate the factors that govern the formation and stability of supramolecular structures involving TFTIB, providing a mechanistic understanding of its assembly processes in crystal engineering.

Prediction of Crystal Structures and Polymorphism

Theoretical modeling plays a significant role in predicting and understanding the crystal structures and polymorphism of 1,3,5-trifluoro-2,4,6-triiodobenzene. The compound is known to exhibit polymorphism, meaning it can crystallize into different solid-state forms with distinct physical properties.

At least two polymorphs of pure TFTIB have been identified. A study reported a new polymorph that crystallizes in the monoclinic space group P2₁/c and compared it to a previously known polymorph with the space group P2₁/n. conicet.gov.ar Computational methods are used to analyze the subtle differences in intermolecular interactions, such as halogen bonds and π-π stacking, that lead to these different crystalline arrangements. conicet.gov.ar The cohesion energies and stability of these polymorphs can be evaluated using periodic DFT calculations, helping to predict their relative thermodynamic stability. researchgate.net

The prediction of co-crystal structures, where TFTIB is combined with other molecules (halogen-bond acceptors), is a major application of computational chemistry. rsc.org Theoretical calculations can predict the likelihood of co-crystal formation and the geometry of the resulting supramolecular architectures. nbinno.com For example, quantum chemical calculations at the ωB97X-D/def2-TZVPP level of theory have been used to optimize the structures of halogen-bonded complexes and calculate their binding energies. mdpi.com

By calculating properties such as the molecular electrostatic potential (MEP), researchers can identify the most likely sites for halogen bonding and predict the geometry of these interactions. acs.org These predictive capabilities are crucial for the rational design of functional materials with desired topologies and properties. mdpi.com

Below are tables detailing the crystallographic data for a known polymorph of TFTIB and a representative co-crystal.

Table 1: Crystallographic Data for 1,3,5-Trifluoro-2,4,6-triiodobenzene Polymorph (I)

| Parameter | Value |

| Formula | C₆F₃I₃ |